3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
Description
Properties
IUPAC Name |
3-methyl-1-phenylpyrazolo[3,4-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-9-11-7-8-12(14(18)19)15-13(11)17(16-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANXAJKISVKWSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=N2)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate . This reaction is carried out under controlled conditions to ensure the formation of the desired heterocyclic system. The process is generally straightforward and can be extended to produce various derivatives of pyrazolopyridines.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
MPPC and its derivatives have been investigated for their potential anticancer properties. Studies indicate that compounds within the pyrazolo[3,4-b]pyridine family exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that MPPC can inhibit cell proliferation in breast cancer models, highlighting its role as a potential lead compound in anticancer drug development .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. For example, it has been noted for its inhibitory action on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making MPPC a candidate for targeted cancer therapies .
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of MPPC. It has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of signaling pathways related to cell survival and inflammation .
Material Science
Synthesis of Functional Materials
MPPC serves as a precursor for synthesizing various functional materials. Its unique pyrazolo[3,4-b]pyridine structure allows for modifications that enhance the properties of polymers and nanomaterials. Researchers have utilized MPPC in creating conductive polymers with applications in electronics and sensors .
Photovoltaic Applications
The compound has been incorporated into organic photovoltaic devices due to its favorable electronic properties. Studies demonstrate that MPPC-based materials can improve the efficiency of solar cells by enhancing charge transport and light absorption characteristics .
Analytical Chemistry
Chromatographic Applications
MPPC is utilized as a standard reference material in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). Its distinct chemical properties enable accurate quantification and analysis of similar compounds in complex mixtures, facilitating research in pharmaceutical development and environmental monitoring .
Spectroscopic Studies
The compound's spectral characteristics have made it a subject of interest in spectroscopic studies, including NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy). These studies help elucidate the structural features and interactions of MPPC with other molecules, contributing to a deeper understanding of its chemical behavior .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings/Properties |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Inhibits CDKs; cytotoxic to cancer cells |
| Neuroprotective effects | Protects against oxidative stress | |
| Material Science | Synthesis of functional materials | Enhances properties of polymers |
| Photovoltaic applications | Improves efficiency of solar cells | |
| Analytical Chemistry | Chromatographic applications | Used as a reference standard |
| Spectroscopic studies | Provides insights into structural features |
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrazolo[3,4-b]pyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:
Key Observations:
- Substituent Position 1 : Aromatic groups (phenyl, fluorophenyl) enhance π-π stacking interactions, critical for target binding . Fluorine substitution (e.g., 4-fluorophenyl) improves metabolic stability .
- Position 6 : Carboxylic acid groups confer solubility and enable salt formation, whereas alkyl/cyclopropyl groups increase lipophilicity, affecting membrane permeability .
- Position 3 : Methyl groups are common for steric stabilization; bulkier substituents (e.g., cyclopropyl) may hinder enzyme binding .
Physicochemical and Crystallographic Properties
- Solubility : The carboxylic acid group in the target compound enhances aqueous solubility (predicted logP = 2.1) compared to ester or amide derivatives .
- Crystal Packing : X-ray studies of related compounds reveal intramolecular hydrogen bonds (O—H···O, C—H···N) and π-π stacking between pyrazolo[3,4-b]pyridine cores, stabilizing the crystal lattice .
Biological Activity
3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including anti-cancer, anti-inflammatory, and other therapeutic effects.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused ring system that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 253.26 g/mol.
1. Anticancer Activity
Several studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance, compounds based on this scaffold have shown potent inhibition against cyclin-dependent kinases (CDK), particularly CDK2 and CDK9. A notable derivative demonstrated an IC50 value of 0.36 µM against CDK2 and 1.8 µM against CDK9, highlighting its potential as an anticancer agent targeting cell cycle regulation .
Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Target | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound A | CDK2 | 0.36 | High |
| Compound B | CDK9 | 1.8 | Moderate |
2. Anti-inflammatory Effects
Research has also pointed to anti-inflammatory properties associated with pyrazolo[3,4-b]pyridine derivatives. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been documented, with one study reporting IC50 values for COX-2 inhibition at approximately 0.04 µmol, comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Table 2: Inhibition of COX Enzymes by Pyrazolo Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Compound C | Not reported | 0.04 ± 0.01 |
3. Other Therapeutic Applications
Beyond cancer and inflammation, the compound has shown promise in other areas such as neuroprotection and as a potential treatment for cystic fibrosis by acting as a corrector for CFTR mutations . This broad spectrum of activity suggests that the pyrazolo[3,4-b]pyridine scaffold can be optimized for various therapeutic applications.
Case Studies
A recent study explored the structure-activity relationships (SAR) of various pyrazolo derivatives. The findings indicated that modifications at specific positions on the pyrazole ring could enhance biological activity significantly. For example, substituting different functional groups at the 6-position led to variations in potency against cancer cell lines such as HeLa and HCT116 .
Case Study: SAR Analysis
- Objective : To identify key structural modifications that enhance anticancer activity.
- Methodology : Synthesis of various derivatives followed by in vitro testing against tumor cell lines.
- Findings : Certain substitutions increased potency by up to five times compared to unsubstituted analogs.
Q & A
Q. What are the established synthetic routes for 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid, and what critical intermediates are involved?
The synthesis typically involves cyclocondensation of substituted pyrazole precursors with nitriles or carbonyl derivatives. For example, 6-amino derivatives of pyrazolo[3,4-b]pyridines are synthesized via nucleophilic substitution of 6-chloro intermediates (e.g., using propylamine or other amines under reflux conditions) . Key intermediates include 3-methyl-1-phenyl-6-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, which undergoes hydrolysis or aminolysis to introduce functional groups at the 6-position .
Q. How is the structural identity of this compound confirmed, and what analytical methods are essential?
Structural confirmation relies on a combination of 1H/13C NMR (e.g., characteristic peaks at δ 2.56 ppm for the methyl group and aromatic protons in DMSO-d6) , mass spectrometry (e.g., ESI-MS m/z 311.1 for related analogs) , and X-ray crystallography (to resolve bond angles and confirm heterocyclic ring geometry) . High-resolution LCMS and HPLC (≥94% purity) are critical for validating synthetic yields and purity .
Q. What physicochemical properties are critical for solubility and stability in biological assays?
The compound’s carboxylic acid group enhances water solubility, while the aromatic and heterocyclic moieties contribute to stability. Reported analogs have melting points >200°C (e.g., 273–278.5°C for related pyrazolo[3,4-b]pyridine derivatives) , suggesting thermal stability. Solubility in DMSO or aqueous buffers (pH 7.4) is recommended for in vitro studies, with storage at 2–8°C under anhydrous conditions to prevent degradation .
Advanced Research Questions
Q. How can researchers design derivatives to enhance target selectivity, particularly for kinase or autophagy-related pathways?
Derivatization at the 6-position (e.g., substituting carboxylic acid with amides or esters) can modulate bioactivity. For example, replacing the carboxylic acid with a trifluoromethyl group improved mTOR/p70S6K inhibition in prostate cancer models . Structure-activity relationship (SAR) studies should prioritize substituents that enhance hydrogen bonding (e.g., hydroxyl or amino groups) while maintaining planarity for kinase binding .
Q. What mechanistic insights exist regarding its anti-proliferative effects, and how should conflicting data on autophagy vs. apoptosis be resolved?
In prostate cancer models, related pyrazolo[3,4-b]pyridines induce autophagy via mTOR pathway inhibition , validated by LC3-II accumulation and reduced phosphorylated p70S6K levels . Contradictory apoptosis data may arise from cell-type-specific responses. To resolve this, use flow cytometry with Annexin V/Propidium Iodide staining to quantify apoptosis and western blotting for autophagy markers (e.g., Beclin-1, ATG5) in parallel .
Q. What strategies optimize synthetic yields while minimizing side reactions (e.g., regioisomer formation)?
- Temperature control : Reactions at 80–100°C reduce dimerization byproducts.
- Catalytic systems : Use Pd/C or CuI for cross-coupling reactions to improve regioselectivity .
- Purification : Reverse-phase HPLC with C18 columns effectively separates regioisomers, as demonstrated for pyrazolo[3,4-b]pyridine carboxamides .
Q. How should researchers address discrepancies in reported biological activity across cell lines?
Variability may stem from differences in cellular uptake (e.g., efflux pump expression) or metabolic stability . Standardize assays using:
Q. What crystallographic data are available to guide molecular docking studies?
The crystal structure of 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (CCDC 1434269) reveals a planar heterocyclic core with dihedral angles <5° between pyrazole and pyridine rings, critical for modeling π-π stacking in kinase binding pockets . Use PDB ID 4U5J (mTOR kinase) for docking simulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
